potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate is a selective potentiator of GluN1/GluN2C and GluN1/GluN2D receptors . This compound is primarily used in scientific research to study the modulation of these specific receptors, which are subtypes of NMDA (N-methyl-D-aspartate) receptors involved in synaptic transmission and plasticity in the central nervous system .
Preparation Methods
The synthesis of potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often customized by specialized chemical synthesis companies . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of NMDA receptors and their role in synaptic transmission.
Biology: Helps in understanding the physiological and pathological roles of NMDA receptors in the central nervous system.
Medicine: Potential therapeutic applications in neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy.
Industry: Used in the development of new drugs targeting NMDA receptors.
Mechanism of Action
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate exerts its effects by selectively potentiating GluN1/GluN2C and GluN1/GluN2D receptors . This potentiation enhances the activity of these receptors, leading to increased synaptic transmission and plasticity. The molecular targets of this compound are the GluN1 and GluN2 subunits of NMDA receptors, and the pathways involved include calcium influx and downstream signaling cascades .
Comparison with Similar Compounds
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate is unique in its selective potentiation of GluN1/GluN2C and GluN1/GluN2D receptors. Similar compounds include:
NSC339614 sodium: Another salt form of NSC339614 with similar receptor selectivity.
NSC339614 chloride: A chloride salt form with similar properties.
NSC339614 sulfate: A sulfate salt form with similar receptor modulation effects.
These compounds share similar chemical structures and receptor selectivity but differ in their salt forms and specific applications.
Properties
CAS No. |
1135037-53-4 |
---|---|
Molecular Formula |
C10H4KN3O6S |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate |
InChI |
InChI=1S/C10H5N3O6S.K/c14-13(15)5-1-2-6-7(3-5)9(20(16,17)18)4-8-10(6)12-19-11-8;/h1-4H,(H,16,17,18);/q;+1/p-1 |
InChI Key |
USKSVJAMFHMGIJ-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=NON=C23)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=NON=C23)S(=O)(=O)[O-].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC339614 potassium; NSC339614 potassium salt; NSC 339614 potassium; NSC-339614 potassium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.